4-ethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide
Description
4-ethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is a benzamide derivative characterized by an ethoxy-substituted benzoyl core linked to a tosylated pyrrolidinylmethyl moiety. The tosyl (p-toluenesulfonyl) group enhances steric bulk and may influence metabolic stability, while the ethoxy group on the benzene ring contributes to lipophilicity.
Properties
IUPAC Name |
4-ethoxy-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-3-27-19-10-8-17(9-11-19)21(24)22-15-18-5-4-14-23(18)28(25,26)20-12-6-16(2)7-13-20/h6-13,18H,3-5,14-15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMUNHUIXWVMCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-ethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolidine moiety: This can be achieved by reacting pyrrolidine with tosyl chloride in the presence of a base such as triethylamine to form 1-tosylpyrrolidine.
Attachment of the benzamide core: The 1-tosylpyrrolidine is then reacted with 4-ethoxybenzoyl chloride in the presence of a base like pyridine to form the desired benzamide compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
4-ethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamide moiety can be reduced to form an amine.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
4-ethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the interactions of benzamide derivatives with biological targets.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The benzamide moiety can bind to enzymes or receptors, modulating their activity. The ethoxy group and tosylated pyrrolidine moiety may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural Features and Modifications
The compound’s uniqueness lies in the combination of its ethoxybenzamide core and tosyl-protected pyrrolidine side chain. Below is a comparison with key analogs:
Key Observations :
- Tosyl vs. Sulfonyl Groups : The tosyl group in the target compound differs from the sulfonyl group in [18F]CFPyPB, which may alter receptor binding affinity or metabolic pathways .
- Ethoxy vs. Alkoxy Substituents : Ethoxy (target compound) and isopropoxy () groups modulate lipophilicity, impacting solubility and membrane permeability .
- Pyrrolidine vs.
Pharmacological and Physicochemical Properties
- Biological Activity : While AS-4370 () exhibits gastrokinetic activity via serotonin receptor modulation, the target compound’s tosyl-pyrrolidine moiety may favor different targets, such as kinases or proteases .
- Solubility and Melting Points: Ethoxy-substituted benzamides (e.g., Rip-B in ) have melting points near 96°C, suggesting the target compound may share similar thermal stability . The tosyl group may reduce aqueous solubility compared to non-sulfonylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
